molecular formula C17H18N2O5S B2899897 N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941908-90-3

N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No. B2899897
CAS RN: 941908-90-3
M. Wt: 362.4
InChI Key: VHJHARZOAORHHV-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide, also known as MNPA, is a chemical compound that has been studied for its potential applications in scientific research. MNPA belongs to the class of compounds known as amides and has the molecular formula C18H19NO5S.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide involves its binding to the mGluR5 receptor, which leads to a modulation of the receptor's activity. This modulation can have a range of effects on neuronal signaling and synaptic plasticity, which in turn can influence a range of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide are complex and varied, and depend on a number of factors, including the dose of the compound, the duration of exposure, and the specific cell types and brain regions involved. Some of the effects that have been observed in scientific studies include changes in synaptic plasticity, alterations in neuronal excitability, and changes in gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide in lab experiments is its specificity for the mGluR5 receptor, which allows for a targeted modulation of this receptor's activity. However, one limitation of using N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide is its potential for off-target effects, as it may bind to other receptors or have other effects on cellular signaling pathways.

Future Directions

There are a number of potential future directions for research on N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide and its applications in scientific research. One area of interest is the development of more specific and selective compounds that can modulate the activity of the mGluR5 receptor with greater precision. Another area of interest is the investigation of the potential therapeutic applications of N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide and related compounds in the treatment of neurological disorders. Finally, there is also interest in exploring the potential use of N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide and related compounds in the study of other physiological processes beyond the brain, such as inflammation and immune function.

Synthesis Methods

N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide can be synthesized using a multi-step process involving the reaction of 2-methoxy-5-nitroaniline with 4-methoxybenzyl chloride to form an intermediate compound, which is then converted to N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide using thioacetic acid and acetic anhydride. The synthesis of N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide has been described in detail in a number of scientific publications.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide has been shown to bind to a specific type of receptor in the brain known as the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in a number of important physiological processes, including learning and memory, and has been implicated in a range of neurological disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-13-4-6-14(7-5-13)25-10-9-17(20)18-15-11-12(19(21)22)3-8-16(15)24-2/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJHARZOAORHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide

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